4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine

Medicinal Chemistry Heterocyclic Synthesis Benzimidazole Derivatives

Researchers pursuing 2-aminobenzimidazole libraries often contend with lengthy protecting-group sequences and toxic reagents like cyanogen bromide. This pre-functionalized ortho-phenylenediamine eliminates those bottlenecks by providing the N-isobutyl motif pre-installed, enabling a direct 4-step, protecting-group-minimal protocol. The 4,5-dichloro substitution pattern predictably modulates the ring's electronic and redox properties, critical for catalyst design and flavoenzyme model studies. • Direct solution-phase route to protected 2-aminobenzimidazoles - avoids cyanogen bromide. • 4,5-Dichloro motif anodically shifts metal-center redox potential for catalyst development. • Pre-installed N-isobutyl group enables immediate diversity-oriented synthesis. Commonly procured as the hydrochloride salt (CAS 957035-41-5) for enhanced stability and handling. Ships globally.

Molecular Formula C10H14Cl2N2
Molecular Weight 233.13 g/mol
CAS No. 649763-39-3
Cat. No. B12594726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine
CAS649763-39-3
Molecular FormulaC10H14Cl2N2
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESCC(C)CNC1=CC(=C(C=C1N)Cl)Cl
InChIInChI=1S/C10H14Cl2N2/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6,14H,5,13H2,1-2H3
InChIKeyJNJUQHTUXPJCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-N-isobutylbenzene-1,2-diamine: Structural & Physicochemical Profile


4,5-Dichloro-N~1~-(2-methylpropyl)benzene-1,2-diamine (CAS 649763-39-3) is a substituted ortho-phenylenediamine derivative characterized by a 4,5-dichloro substitution pattern on the aromatic ring and an N-isobutyl (2-methylpropyl) side chain [1]. It has a molecular formula of C₁₀H₁₄Cl₂N₂ and a molecular weight of 233.13 g/mol . This compound is primarily utilized as a synthetic building block and is most commonly procured and used as its hydrochloride salt (CAS 957035-41-5) for improved stability and handling . Its core value lies in its difunctional nature, possessing primary amine and secondary amine functionalities that enable regioselective transformations for constructing complex heterocyclic systems.

4,5-Dichloro-N-isobutylbenzene-1,2-diamine: Why Substitution Fails


Generic substitution of this specific ortho-phenylenediamine with other analogs fails due to the critical and synergistic influence of its 4,5-dichloro and N-isobutyl substituents on molecular reactivity and downstream application performance. The electron-withdrawing chlorine atoms at the 4 and 5 positions drastically alter the nucleophilicity of the primary amine and the redox potential of the ring system [1], a property demonstrated to be crucial in flavoenzyme model systems where similar electron-deficient flavins showed predictable shifts in reduction potential (E₁/₂) upon receptor binding [2]. Simultaneously, the bulky, lipophilic N-isobutyl group provides steric and solubility characteristics distinct from smaller N-alkyl (methyl, ethyl) or unsubstituted analogs [3], directly impacting reaction kinetics in arenesulfonylation [3] and cyclization steps. Using an unsubstituted or differently substituted analog would fundamentally alter these electronic and steric parameters, leading to different reaction rates, regioselectivity, or complete synthesis failure.

4,5-Dichloro-N-isobutylbenzene-1,2-diamine: Differentiation Evidence


2-(N-Acyl)-aminobenzimidazole Synthesis Enabled

This compound serves as a critical starting material in a patented high-yield synthesis of 2-(N-acyl)-aminobenzimidazoles, a privileged scaffold in medicinal chemistry [1]. The synthesis relies on a sequential SNAr reaction, nitro group reduction, acylthiourea formation, and final cyclization with EDC. The 4,5-dichloro substitution pattern is essential for the initial nucleophilic aromatic substitution step. In contrast, non-halogenated or differently halogenated ortho-phenylenediamines would exhibit different reactivity profiles, leading to lower yields or failed reactions under the same conditions.

Medicinal Chemistry Heterocyclic Synthesis Benzimidazole Derivatives

Differential Arylsulfonylation Reactivity

Kinetic studies on the arylsulfonylation of substituted N-isobutylanilines reveal a strong dependence of reaction rate on the nature and position of ring substituents. The rate constant for N-isobutylaniline hydrogenation was reported as k = 26.3 × 10⁻⁵ l g⁻¹ s⁻¹ [1]. While direct kinetic data for this compound is not specified in the abstract, the presence of two deactivating chloro groups is expected to significantly reduce the nucleophilic reactivity of the secondary amine compared to unsubstituted N-isobutylaniline. This is a class-level inference where substituted anilines in this study demonstrated substituent-dependent kinetics in subsequent acylation reactions.

Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationships

Redox Tuning via Dichloro Substitution

In model systems for flavoenzyme activity, the electrochemical properties of flavins are profoundly influenced by electron-withdrawing and -donating substituents [1]. Dichloro substitution on analogous aromatic systems is known to shift reduction potentials (E₁/₂) anodically by hundreds of millivolts, altering the thermodynamics of electron transfer. While this compound is an aniline intermediate, not a flavin, the 4,5-dichloro substitution pattern is a direct analog to the substitution patterns studied, and the fundamental electronic effects are transferable. A comparator analog with a 4,5-dimethyl substitution would have a dramatically different (more negative) reduction potential, leading to different behavior if this compound were used to synthesize a redox-active ligand.

Bioinorganic Chemistry Electrochemistry Flavoenzyme Models

4,5-Dichloro-N-isobutylbenzene-1,2-diamine: Application Scenarios


1,2-Disubstituted Benzimidazole Library Synthesis

Medicinal chemists focused on synthesizing libraries of 2-aminobenzimidazoles should procure this compound as a pre-functionalized starting material. The evidence demonstrates its successful use in an efficient, protecting-group-minimal solution-phase protocol that avoids highly toxic cyanogen bromide [1]. By having the N-isobutyl group pre-installed, this building block enables a direct, 4-step sequence to the protected 2-aminobenzimidazole scaffold, facilitating rapid diversity-oriented synthesis.

Scale-up of Akt-Sensitizing 4-Aminoquinolines

The compound serves as a crucial building block for synthesizing 4-aminoquinoline derivatives that have been shown to markedly sensitize tumor cell killing by Akt inhibitors [1]. For process development and scale-up of these potential therapeutics, procuring this specific diamine ensures the correct regiochemistry and functional group tolerance required for the late-stage construction of the pharmacophore. Replacing it with a generic diamine would introduce non-validated impurities and potentially alter the critical cancer-specific sensitization profile.

Electron-Deficient Ligand Design for Bioinorganic Catalysis

Researchers developing new transition metal catalysts or metalloenzyme mimics should select this specific ortho-phenylenediamine for its strong electron-withdrawing character [1]. When incorporated into a ligand framework, the 4,5-dichloro motif can anodically shift the metal center's redox potential, enhancing oxidation activity. The pre-installed N-isobutyl group also provides a handle for further derivatization or for tuning solubility and steric bulk, a combination not available from other commercially available dihalogenated diamines.

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